molecular formula C13H14N2O3S2 B6539974 N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1060282-03-2

N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B6539974
CAS No.: 1060282-03-2
M. Wt: 310.4 g/mol
InChI Key: QFYJOTBYYZSXNE-UHFFFAOYSA-N
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Description

N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide is a compound that features a thiophene ring, a sulfonamide group, and an acetamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth.

Mode of Action

N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide interacts with its target, DHFR, by inhibiting its function . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis. As a result, cell growth is halted, particularly in rapidly dividing cells.

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a co-factor in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. The downstream effect is the disruption of DNA synthesis and cell division, particularly impacting rapidly dividing cells.

Result of Action

The molecular effect of N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide is the inhibition of DHFR, leading to the disruption of DNA synthesis . On a cellular level, this results in the prevention of cell division and growth, particularly in rapidly dividing cells. This can lead to cell death or the halting of tumor growth in the context of cancer cells.

Preparation Methods

The synthesis of N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Properties

IUPAC Name

N-[4-(thiophen-3-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10(16)15-12-2-4-13(5-3-12)20(17,18)14-8-11-6-7-19-9-11/h2-7,9,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYJOTBYYZSXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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